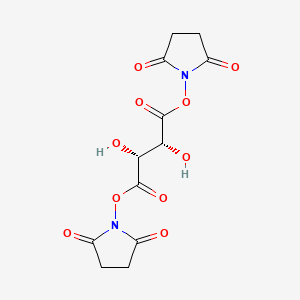

Disuccinimidyl tartarate

Vue d'ensemble

Description

Disuccinimidyl tartarate (DST) is a homobifunctional crosslinker that contains amine-reactive N-hydroxysuccinimide (NHS) ester groups . It is commonly used for conjugating radiolabeled ligands to cell surface receptors . DST is lipophilic, membrane-permeable, and does not possess a charged group, which makes it useful for intracellular and intramembrane protein conjugation .

Synthesis Analysis

DST is prepared by reacting with primary amines, leading to amide bond formation . It must first be dissolved in an organic solvent, such as DMSO or DMF, then added to the aqueous reaction mixture .Molecular Structure Analysis

The molecular formula of DST is C12H12N2O10 . The molecular weight is 344.23 g/mol . The InChI string isInChI=1S/C12H12N2O10/c15-5-1-2-6 (16)13 (5)23-11 (21)9 (19)10 (20)12 (22)24-14-7 (17)3-4-8 (14)18/h9-10,19-20H,1-4H2 . Chemical Reactions Analysis

DST reacts specifically with primary amines . The reaction proceeds efficiently in pH 7-9 buffers to form stable amide bonds and results in the release of N-hydroxysuccinimide .Physical And Chemical Properties Analysis

DST is a powder with a molecular weight of 344.24 g/mol . It is soluble in DMSO or DMF . The storage temperature is 2-8°C .Applications De Recherche Scientifique

Cross-linking in Complex III of Beef Heart Mitochondria : DST was used to examine near-neighbor relationships of polypeptides in ubiquinone cytochrome c reductase (complex III) from beef heart mitochondria, revealing several cross-linked products (Smith et al., 1978).

Tissue Adhesive Applications : DST, combined with cholesteryl group-modified gelatin, was evaluated for its bonding strength and biocompatibility as a novel tissue adhesive. The adhesive showed superior bonding strength and biocompatibility compared to commercial aldehyde-based adhesives (Matsuda et al., 2012).

Structural Restoration in Sodium-Glucose Cotransporters : In a study on pig-renal sodium-glucose cotransporters, DST was used to restore the structure of a low-affinity phlorizin-binding protein after papain treatment (Giudicelli et al., 1998).

Biodegradable Adhesives : DST was utilized in the creation of biodegradable solid-liquid type adhesives, showing significant bonding strength and potential for medical applications (Taguchi et al., 2009).

Influence on Gas-phase Dissociation of Crosslinked Peptides : A study investigated the influence of DST on the MS/MS dissociation pattern of crosslinked peptides, contributing to improvements in the automated interpretation of crosslinked peptide MS/MS data (Gaucher et al., 2006).

Labeling and Characterizing Endothelin Receptor : DST was used in affinity labeling of endothelin receptor on chick cardiac membranes, aiding in the characterization of the endothelin-endothelin-receptor complex (Miyazaki et al., 1990).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) (2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVYSVARUKNFNF-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@@H]([C@H](C(=O)ON2C(=O)CCC2=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211120 | |

| Record name | Disuccinimidyl tartarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disuccinimidyl tartarate | |

CAS RN |

62069-75-4, 77658-91-4 | |

| Record name | Disuccinimidyl tartarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062069754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disuccinimidyl tartarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disuccinimidyl tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

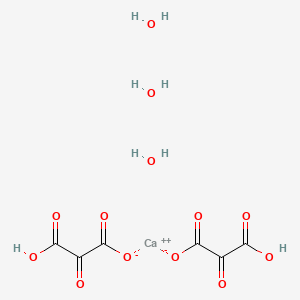

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);hydrate](/img/structure/B8003696.png)

![Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II)](/img/structure/B8003761.png)

![4-[4-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B8003776.png)